Roflurane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

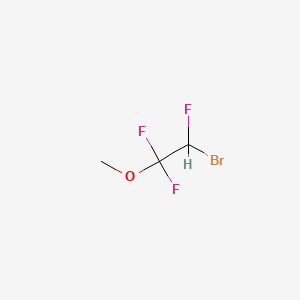

Roflurane : (INN, USAN, code name DA-893) est un composé chimique présentant les propriétés suivantes :

Nom IUPAC : 2-Bromo-1,1,2-trifluoro-1-méthoxyéthane

Formule moléculaire : CHBrFO

Masse molaire : 192,96 g/mol

Méthodes De Préparation

Malheureusement, les voies de synthèse détaillées et les conditions de réaction pour le Roflurane ne sont pas largement documentées. Il appartient à la catégorie des hydrocarbures halogénés et a probablement été synthétisé par des réactions d'halogénation. Les méthodes de production industrielles restent confidentielles.

Analyse Des Réactions Chimiques

Le Roflurane peut subir diverses réactions, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions courants ne sont pas bien documentés, mais sa structure chimique suggère des réactions potentielles. Les principaux produits formés à partir de ces réactions dépendraient des conditions spécifiques utilisées.

4. Applications de la recherche scientifique

Bien qu'il ne soit pas commercialisé, le this compound a des applications de recherche scientifique :

Recherche en anesthésie : Étudié en tant qu'anesthésique inhalé, les propriétés du this compound ont été étudiées pour une utilisation clinique potentielle.

Neuropharmacologie : Ses effets sur les récepteurs neuronaux et les systèmes de neurotransmetteurs ont été explorés.

5. Mécanisme d'action

Le mécanisme précis par lequel le this compound exerce ses effets reste spéculatif. Il interagit probablement avec les récepteurs neuronaux, y compris les récepteurs GABA, glutamate et glycine, en modulant leur activité .

Applications De Recherche Scientifique

Key Properties

- Chemical Structure : Roflurane has a molecular formula of C3H2F5O.

- Mechanism of Action : It acts by modulating neurotransmitter release at synapses, particularly influencing gamma-aminobutyric acid (GABA) receptors and NMDA receptors, which play crucial roles in inhibitory neurotransmission.

Anesthesia in Clinical Settings

This compound is widely used in surgical procedures due to its efficacy in providing rapid anesthesia with minimal side effects. Its application extends to various surgical disciplines, including:

- Orthopedic Surgery : this compound is utilized for its analgesic properties during joint surgeries.

- Pediatric Surgery : Its rapid recovery profile is beneficial for outpatient procedures in children.

Neuroprotective Effects

Recent studies have indicated that this compound may offer neuroprotective benefits during surgeries involving high-risk populations, such as the elderly or those with pre-existing neurological conditions. Research has shown that:

- This compound may reduce the incidence of postoperative cognitive dysfunction (POCD) by mitigating neuroinflammation and preserving neuronal integrity during surgery .

Management of Refractory Asthma

A notable application of this compound is in the management of severe asthma exacerbations. Case studies demonstrate its effectiveness when administered through ventilatory support systems such as Extracorporeal Membrane Oxygenation (ECMO):

- In one case, a patient with refractory status asthmaticus showed significant improvement after receiving systemic this compound via ECMO, leading to reduced airway resistance and successful extubation .

Research on Cognitive Function

Investigations into the effects of this compound on cognitive function have revealed both positive and negative outcomes. Studies highlight that:

- While this compound can induce temporary cognitive deficits post-surgery, it may also play a role in reducing long-term neurodegeneration markers associated with conditions like Alzheimer's disease .

Table 1: Comparison of Anesthetic Agents

| Property | This compound | Isoflurane | Desflurane |

|---|---|---|---|

| Onset Time | Rapid | Moderate | Very Rapid |

| Recovery Time | Short | Moderate | Short |

| Neuroprotective | Yes | Limited | No |

| Use in Asthma | Effective | Limited | Not Applicable |

Table 2: Case Studies on this compound Usage

Mécanisme D'action

The precise mechanism by which Roflurane exerts its effects remains speculative. It likely interacts with neuronal receptors, including GABA, glutamate, and glycine receptors, modulating their activity .

Comparaison Avec Des Composés Similaires

Le Roflurane peut être comparé à d'autres anesthésiques halogénés, tels que l'isoflurane . L'isoflurane, par exemple, agit également comme un modulateur allostérique positif des récepteurs GABAA .

Activité Biologique

Roflurane, also known as DA 893, is a halocarbon agent primarily investigated for its anesthetic properties and potential applications in pain management. This article delves into the biological activity of this compound, highlighting its pharmacological effects, toxicity profiles, and comparative studies with other anesthetics.

This compound is characterized by its unique chemical structure, which contributes to its biological activity. As a halogenated compound, it exhibits properties that influence its anesthetic potency and safety profile.

Pharmacological Effects

Anesthetic Potency:

The Minimum Alveolar Concentration (MAC) is a critical measure for assessing the anesthetic potency of compounds. This compound's MAC value indicates the concentration required to prevent movement in response to a painful stimulus in 50% of subjects. This metric is essential for determining dosage in clinical settings.

Mechanism of Action:

this compound operates by modulating neurotransmitter release and inhibiting excitatory pathways in the central nervous system. Its halogenated structure allows for rapid induction and recovery from anesthesia, making it suitable for various surgical procedures.

Toxicity Profile

Acute Toxicity Studies:

Research has indicated that this compound possesses a favorable toxicity profile compared to other inhaled anesthetics. Studies involving animal models have demonstrated that this compound exhibits lower acute toxicity levels, which is crucial for patient safety during surgical procedures .

Comparative Toxicity Analysis:

A study comparing various inhaled anesthetics found that this compound has a reduced risk of hepatotoxicity and cardiovascular complications compared to agents like halothane and isoflurane. This makes this compound a preferred choice in patients with pre-existing liver conditions or cardiovascular risks .

Case Studies

Several case studies have documented the clinical application of this compound in pediatric and adult populations:

- Pediatric Use: A case study involving a 2-year-old patient undergoing endoscopy demonstrated effective sedation with this compound, highlighting its rapid onset and minimal side effects during the procedure .

- Adult Use: In adult patients, this compound has been shown to maintain stable hemodynamics while providing effective anesthesia during prolonged surgeries, making it advantageous over other agents .

Research Findings

Recent studies have focused on the antioxidant properties of local anesthetics, including this compound. Research indicates that certain local anesthetics can function as free radical scavengers, potentially enhancing their therapeutic effects while reducing oxidative stress during surgical procedures .

Summary of Key Findings

| Study | Focus | Key Findings |

|---|---|---|

| Lenfant et al. (2004) | Antioxidant activity | This compound shows potential as a free radical scavenger but requires further investigation. |

| Cano-Europa et al. (2008) | Neurotoxicity | Increased ROS production observed with high doses; suggests careful dosing is necessary. |

| Gunaydin & Demiryurek (2001) | Radical scavenging | Variability in results; highlights the need for standardized testing methods. |

Propriétés

Numéro CAS |

679-90-3 |

|---|---|

Formule moléculaire |

C3H4BrF3O |

Poids moléculaire |

192.96 g/mol |

Nom IUPAC |

2-bromo-1,1,2-trifluoro-1-methoxyethane |

InChI |

InChI=1S/C3H4BrF3O/c1-8-3(6,7)2(4)5/h2H,1H3 |

Clé InChI |

YOQYDUAUSFAUER-UHFFFAOYSA-N |

SMILES |

COC(C(F)Br)(F)F |

SMILES canonique |

COC(C(F)Br)(F)F |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Roflurane; oflurano; Rofluran; Rofluranum; DA 893; DA-893; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.